

Tetrandrine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tetrandrine

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Abstract

Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the root of *Stephania tetrandra*, has demonstrated a wide range of pharmacological activities, including potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying **tetrandrine**'s action in cancer cells. It delves into its role in inducing apoptosis, cell cycle arrest, and autophagy, as well as its ability to reverse multidrug resistance and inhibit angiogenesis and metastasis. This document summarizes key quantitative data, details common experimental protocols for its study, and provides visual representations of the core signaling pathways involved.

Core Mechanisms of Action

Tetrandrine exerts its anti-neoplastic effects through a multi-pronged approach, targeting several key cellular processes that are often dysregulated in cancer.

Induction of Apoptosis

Tetrandrine is a potent inducer of apoptosis in a variety of cancer cell lines.^[1] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in **tetrandrine**-induced apoptosis include:

- **Modulation of Bcl-2 Family Proteins:** **Tetrandrone** alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax, Bak, and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.[2]
- **Mitochondrial Dysfunction and Cytochrome c Release:** The increased ratio of pro- to anti-apoptotic proteins results in the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2]
- **Caspase Activation:** In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[2][5] **Tetrandrone** also activates caspase-8, the initiator caspase of the extrinsic pathway.[6] Both pathways converge on the activation of the executioner caspase, caspase-3.[2][5][6]
- **PARP Cleavage:** Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][6]

Cell Cycle Arrest

Tetrandrone can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S phase transition.[7][8][9][10][11][12] This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication.

The mechanisms underlying **tetrandrone**-induced G1 arrest involve:

- **Downregulation of G1-S Specific Cyclin-Dependent Kinases (CDKs):** **Tetrandrone** inhibits the activity of CDK2, CDK4, and CDK6, key enzymes that drive the progression through the G1 phase.[9] It can also induce the proteasome-dependent degradation of CDK4 and CDK6.[9]
- **Inhibition of Cyclins:** The activity of CDKs is dependent on their association with cyclins. **Tetrandrone** has been shown to decrease the expression of cyclin D1 and cyclin E.[7][8][9]
- **Upregulation of CDK Inhibitors:** **Tetrandrone** increases the expression of CDK inhibitors such as p21Cip1/Waf1 and p27Kip1.[8][10][12] These proteins bind to and inhibit the activity of

CDK-cyclin complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting cell cycle progression.[12]

- Induction of p53: In cancer cells with wild-type p53, **tetrandrone** can increase the expression of p53, a tumor suppressor that can transcriptionally activate p21Cip1/Waf1 and induce G1 arrest.[9]

Modulation of Autophagy

The role of **tetrandrone** in autophagy is complex and can be context-dependent. It has been reported to act as both an inducer and an inhibitor of autophagy.[3][13][14][15][16]

- Induction of Autophagy: In some contexts, **tetrandrone** induces autophagy, which can lead to autophagic cell death.[6][16] This can be mediated by the generation of reactive oxygen species (ROS) or through the inhibition of the PI3K/Akt/mTOR signaling pathway.[14] **Tetrandrone** can enhance the expression of Beclin-1 and the conversion of LC3-I to LC3-II, key markers of autophagosome formation.[6]
- Inhibition of Autophagic Flux: Conversely, other studies have shown that **tetrandrone** can act as a lysosomotropic agent, neutralizing the acidic environment of lysosomes and thereby blocking the fusion of autophagosomes with lysosomes. This inhibition of autophagic flux leads to the accumulation of autophagosomes and can trigger apoptosis due to energetic impairment.[15]

Reversal of Multidrug Resistance (MDR)

A significant aspect of **tetrandrone**'s anti-cancer potential is its ability to reverse multidrug resistance, a major obstacle in chemotherapy.[1][17] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells.[17]

Tetrandrone circumvents MDR through the following mechanisms:

- Inhibition of P-glycoprotein (P-gp): **Tetrandrone** can directly compete with chemotherapeutic drugs for binding to P-gp, thereby inhibiting the efflux of these drugs and increasing their intracellular accumulation.[17]

- Downregulation of ABC Transporter Expression: **Tetrandrine** has been shown to downregulate the expression of the ABCB1 transporter, further reducing the cell's capacity for drug efflux.[17]

Inhibition of Angiogenesis and Metastasis

Tetrandrine has demonstrated anti-angiogenic and anti-metastatic properties.[18][19]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.

Tetrandrine inhibits these processes by:

- Suppressing Angiogenesis: It can inhibit the proliferation of endothelial cells and reduce the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 α (HIF-1 α).[18][19]
- Inhibiting Migration and Invasion: **Tetrandrine** can suppress the migration and invasion of cancer cells by modulating the expression of molecules involved in cell adhesion and motility.

Targeting Cancer Stem Cells

Recent studies suggest that **tetrandrine** can also target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and resistance to therapy.[5][20][21][22] **Tetrandrine** has been shown to inhibit the self-renewal capacity and induce apoptosis in glioma and laryngeal cancer stem-like cells.[21][22] In triple-negative breast cancer, it inhibits cancer stem cell characteristics and the epithelial-to-mesenchymal transition (EMT) via the SOD1/ROS signaling pathway.[20]

Key Signaling Pathways Modulated by Tetrandrine

Tetrandrine's diverse anti-cancer effects are a result of its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. **Tetrandrine** has been shown to inhibit this pathway at multiple levels.[4][23][24] By inhibiting Akt phosphorylation, **tetrandrine** can prevent the activation of downstream targets like mTOR, which in turn leads to decreased protein

synthesis and cell growth.[4][24] The inhibition of this pathway is also linked to **tetrandrone**-induced apoptosis and autophagy.[24]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of **tetrandrone** on the MAPK pathway can be cell-type specific. In some cancer cells, **tetrandrone**-induced apoptosis is associated with the activation of the p38 MAPK and JNK signaling pathways.[12][25] In other contexts, it may inhibit the ERK pathway, which is often associated with cell survival.[26]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is observed in many cancers and contributes to chemoresistance. **Tetrandrone** has been reported to inhibit the NF-κB signaling pathway, which may contribute to its ability to sensitize cancer cells to chemotherapeutic agents.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. **Tetrandrone** can suppress the Wnt/β-catenin pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.

Quantitative Data on Tetrandrone's Efficacy

The following tables summarize the quantitative data on the effects of **tetrandrone** on cancer cell viability, cell cycle distribution, and apoptosis from various studies.

Table 1: IC50 Values of **Tetrandrone** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay	Reference
SW620	Colon Cancer	~1	CCK-8	[27]
BGC-823	Gastric Cancer	~9.8 (6.1 μg/ml) at 24h	MTT	[5]
EOMA	Endothelioma	20-80 (for 48h)	Proliferation Assay	[11]
HEL	Erythroleukemia	>20	MTT	[6]
PC3	Prostate Cancer	7.00 ± 0.35	MTT	[6]
WM9	Melanoma	3.65 ± 0.13	MTT	[6]
K562	Chronic Myelogenous Leukemia	5.37 ± 0.17	MTT	[6]
MDA-MB-231	Breast Cancer	3.82 ± 0.21	MTT	[6]

Table 2: Effect of **Tetrandrine** on Cell Cycle Distribution in EOMA Cells

Treatment	% G0/G1	% S	% G2/M	Reference
Control	60.9	20.8	18.3	[11]
10 μM Tetrandrine	63.7	19.0	17.3	[11]
20 μM Tetrandrine	67.1	16.0	16.9	[11]
30 μM Tetrandrine	62.7	16.2	21.1	[11]
40 μM Tetrandrine	63.9	14.2	21.9	[11]
50 μM Tetrandrine	67.5	13.9	18.6	[11]

Table 3: Effect of **Tetrandrine** on Apoptosis in BGC-823 Gastric Cancer Cells

Treatment (24h)	% Apoptotic Cells	Reference
Control	3.4	[5]
6 µg/ml Tetrandrine	6.64	[5]
8 µg/ml Tetrandrine	19.15	[5]
10 µg/ml Tetrandrine	25.85	[5]

Table 4: Effect of **Tetrandrine** on Protein Expression in Cancer Cells

Protein	Cancer Cell Line	Treatment	Change in Expression	Reference
Bax	BGC-823	6-10 µg/ml Tetrandrine (24h)	Dose-dependent increase	[2]
Bak	BGC-823	6-10 µg/ml Tetrandrine (24h)	Dose-dependent increase	[2]
Bad	BGC-823	6-10 µg/ml Tetrandrine (24h)	Dose-dependent increase	[2]
Bcl-2	BGC-823	6-10 µg/ml Tetrandrine (24h)	Dose-dependent decrease	[2]
Bcl-xL	BGC-823	6-10 µg/ml Tetrandrine (24h)	Dose-dependent decrease	[2]
Cleaved Caspase-9	SW872	10 µM Tetrandrine	Increase	[13]
Cleaved Caspase-3	SW872	10 µM Tetrandrine	Increase	[13]
XIAP	SW872	10 µM Tetrandrine	Decrease	[13]
p-Akt	Pancreatic Cancer Cells	Tetrandrine	Decrease	[24]
p-mTOR	Pancreatic Cancer Cells	Tetrandrine	Decrease	[24]

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of **tetrandrine**.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8][23][25][28]

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.[23]
- Treatment: Treat the cells with various concentrations of **tetrandrine** and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
- MTT Addition: After the treatment period, remove the medium and add 28 μL of 2 mg/mL MTT solution to each well.[23]
- Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[23][25][28]
- Formazan Solubilization: Remove the MTT solution and add 130 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Shake the plate on an orbital shaker for 15 minutes.[23]
- Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[23]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[7][9][14][17][18]

Protocol:

- Cell Culture and Treatment: Culture 1×10^6 cells and treat with **tetrandrine** for the desired duration.[7]

- Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS. [\[7\]](#)
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer. [\[7\]](#)[\[17\]](#)
- Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension. [\[7\]](#)[\[17\]](#)
- Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [\[17\]](#)
- Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive. [\[14\]](#)[\[17\]](#)

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence of a population of PI-stained cells, allowing for the quantification of cells in each phase of the cell cycle. [\[21\]](#)[\[29\]](#)[\[30\]](#)

Protocol:

- Cell Treatment and Harvesting: Treat cells with **tetrandrine**, then harvest and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at 4°C. [\[21\]](#)[\[31\]](#)
- Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol. [\[31\]](#)
- RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing PI and RNase A (to prevent staining of RNA). [\[1\]](#)[\[30\]](#)
- Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark. [\[31\]](#)[\[30\]](#)
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Protein Expression Analysis (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[10][20][32][33]

Protocol:

- Protein Extraction: Lyse **tetrandrine**-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[33]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[33]
- SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
- Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[33]
- Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[33]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[33]

In Vivo Antitumor Activity (Mouse Xenograft Model)

Principle: To evaluate the in vivo efficacy of **tetrandrine**, human cancer cells are implanted into immunodeficient mice (e.g., nude or NOD-SCID mice). Once tumors are established, the mice are treated with **tetrandrine**, and tumor growth is monitored over time.[15][16][34][35][36]

Protocol:

- Cell Preparation: Prepare a single-cell suspension of cancer cells in a suitable medium, often mixed with Matrigel to improve tumor take.
- Tumor Implantation: Subcutaneously inject the cancer cells (e.g., 3×10^6 cells) into the flank of the immunodeficient mice.[16]
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³). [15]
- Treatment: Randomize the mice into treatment and control groups. Administer **tetradrine** (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.
- Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[15]
- Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathway Activity Assay (Luciferase Reporter Assay)

Principle: Luciferase reporter assays are used to study the activity of specific signaling pathways. A plasmid containing the firefly luciferase gene under the control of a promoter with response elements for a particular transcription factor (e.g., NF- κ B, AP-1) is transfected into cells. The activity of the signaling pathway is then determined by measuring the luminescence produced by the luciferase enzyme. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[19][22][26][37][38]

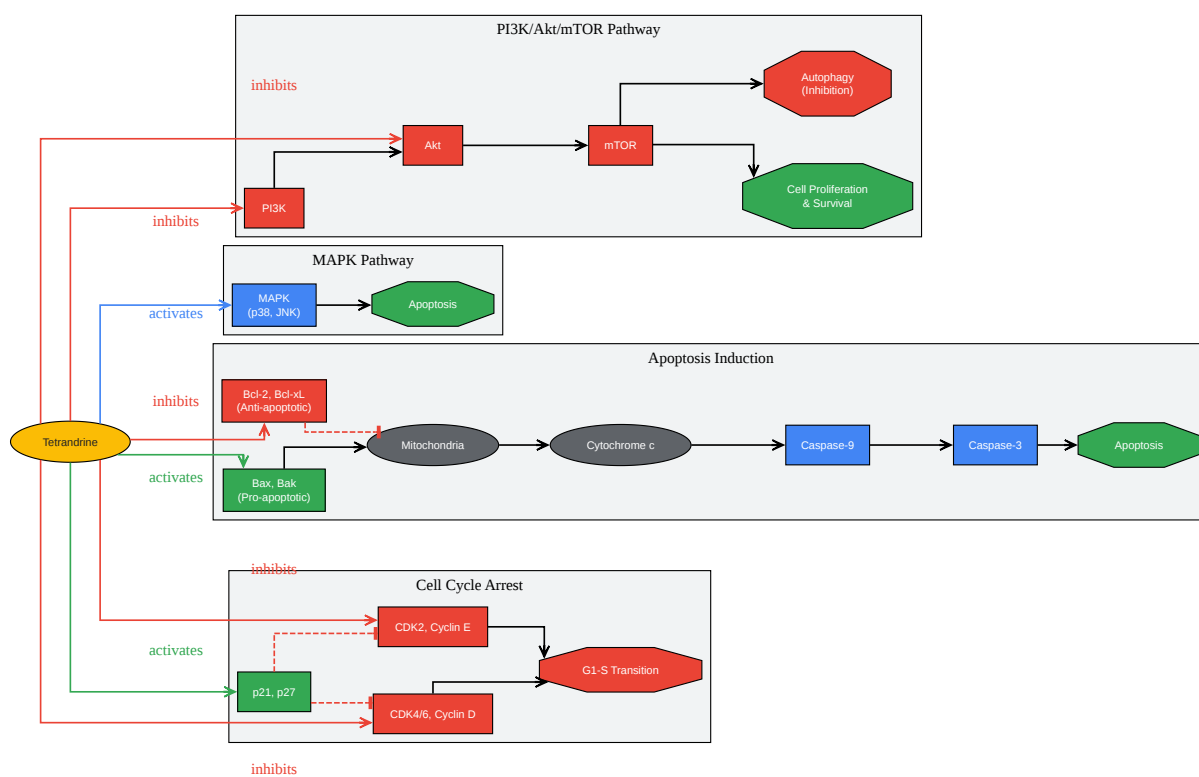
Protocol:

- Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
- Treatment: Treat the transfected cells with **tetradrine** and/or a known activator of the signaling pathway.

- Cell Lysis: Lyse the cells using a passive lysis buffer.[19]
- Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and specific substrates for each enzyme.[19][22]
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative activity of the signaling pathway.[19]

Visualizations: Signaling Pathways and Experimental Workflow

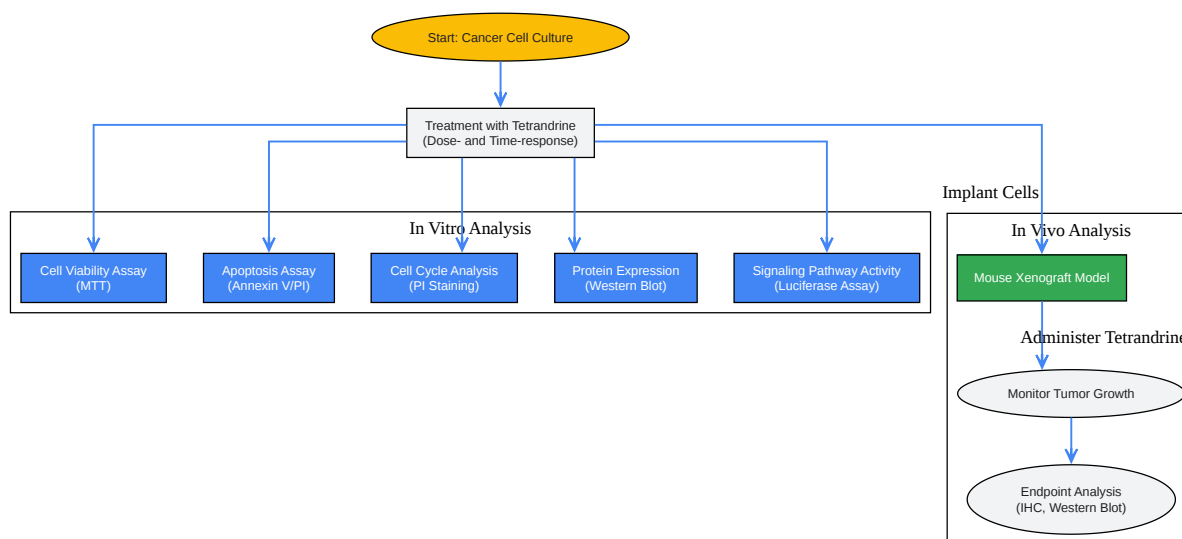
Signaling Pathways



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Caption: Key signaling pathways modulated by **Tetrandrine** in cancer cells.

Experimental Workflow



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Caption: General experimental workflow for investigating the anti-cancer effects of **Tetrandrine**.

Conclusion

Tetrandrine is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis and cell cycle arrest, modulate autophagy, reverse multidrug resistance, and inhibit angiogenesis and metastasis through the regulation of key signaling pathways highlights its potential as a chemotherapeutic agent. Further preclinical and clinical

investigations are warranted to fully elucidate its therapeutic efficacy and to develop **tetrandrine**-based combination therapies for the treatment of various cancers. This guide provides a foundational understanding of its mechanisms and the experimental approaches to further explore its potential in oncology.

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